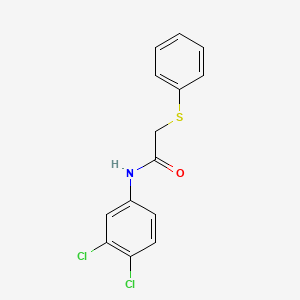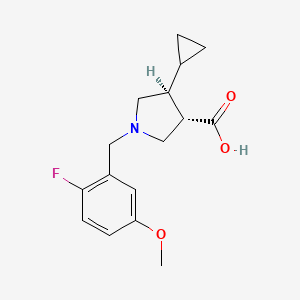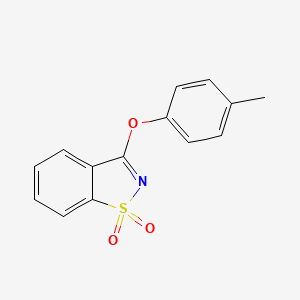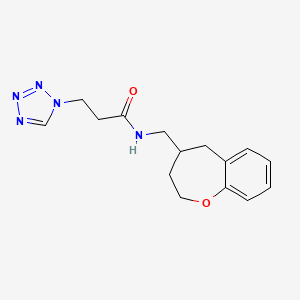
8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, similar to 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, often involves multi-component reactions or cyclization techniques. For instance, the three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol can yield pyranoquinoline derivatives (Asghari, Ramezani, & Mohseni, 2014). Such methodologies highlight the versatility and adaptability of quinoline synthesis approaches to include various substituents, potentially applicable to the target compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is pivotal in their chemical reactivity and interaction with biological targets. Vibrational study techniques such as infrared (IR) and Raman spectroscopy provide insights into the structural dynamics and electronic properties of these molecules. For example, a detailed vibrational analysis of 8-quinolinol derivatives sheds light on the assignment of the C-O stretching and the O-H in-plane bending vibrations, crucial for understanding the chemical behavior of quinolinols (Marchon, Bokobza, & Cote, 1986).
Chemical Reactions and Properties
Quinolinol derivatives engage in various chemical reactions, including palladation, where 8-methyl- and 8-ethyl-quinolines form cyclopalladation products with palladium acetate via C-H bond cleavage. Such reactions are influenced by the introduction of substituents, affecting cyclometallation outcomes (Deeming & Rothwell, 1981). These findings underscore the reactivity of quinoline compounds towards metal-mediated transformations, offering a glimpse into the chemical versatility of 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Physical Properties Analysis
The physical properties, such as photoluminescence and electroluminescence, of methyl-substituted quinolinol derivatives, are directly linked to their chemical structure. Methylation significantly affects their quantum efficiency and thermal behavior, influencing material properties relevant for electroluminescent device performance (Sapochak et al., 2001). Such studies provide critical insights into the physical characteristics of quinolinol derivatives, which may extend to our target molecule.
Chemical Properties Analysis
Chemical properties, including basicity and nucleophilic reactions, are central to the functionality of quinolinol derivatives. Synthesis and basicity studies reveal that modifications in the quinoline structure, such as substitutions, significantly impact its basicity and reactivity, offering avenues for designing compounds with tailored chemical behaviors (Rowlands et al., 2020). This aspect is crucial for understanding the chemical properties of 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Propriétés
IUPAC Name |
8-ethyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-5-4-6-14-16(13)18-12(2)15(17(14)20)11-19-7-9-21-10-8-19/h4-6H,3,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRAWUNXYDAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-methyl-3-(morpholinomethyl)quinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[(4-fluorobenzoyl)amino]terephthalate](/img/structure/B5656000.png)
![ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5656008.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5656013.png)

![[(3aS*,9bS*)-2-{[5-(ethylthio)-2-thienyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5656024.png)

![2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5656038.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)
![2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5656053.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)

